2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro group and a pentan-2-yl substituent on the benzoxazole ring, as well as an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chloro Group: Chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 2-chloro-5-(5-ethyl-1,3-benzoxazol-2-yl)aniline
- 2-chloro-5-(5-propyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of the pentan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C18H19ClN2O/c1-3-4-11(2)12-6-8-17-16(10-12)21-18(22-17)13-5-7-14(19)15(20)9-13/h5-11H,3-4,20H2,1-2H3 |
InChI Key |
OHVCETYPKFZZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
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